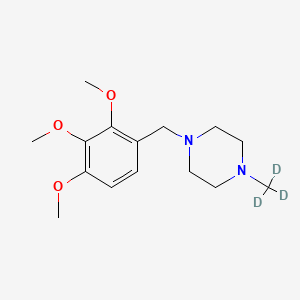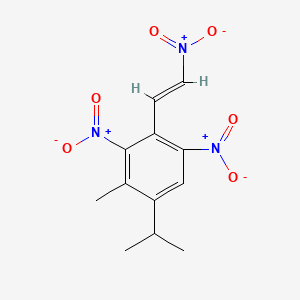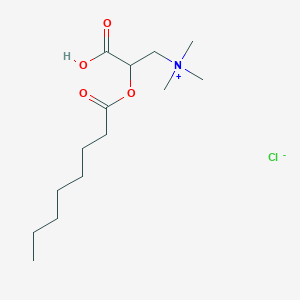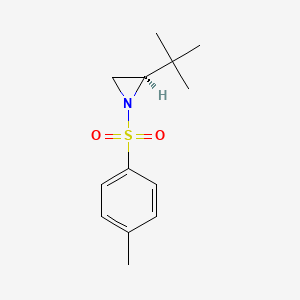![molecular formula C12H17NO3 B13827151 N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide](/img/structure/B13827151.png)
N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide is a chemical compound with a unique structure that includes both hydroxyl and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide typically involves the reaction of 2,6-dihydroxy-3-(2-methyl-2-propanyl)benzaldehyde with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Quinones are formed as major products.
Reduction: Amines are the primary products.
Substitution: Halogenated derivatives are obtained.
Scientific Research Applications
N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, while the acetamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2,6-Dihydroxyphenyl]acetamide
- N-[2,6-Dihydroxy-3-methylphenyl]acetamide
- N-[2,6-Dihydroxy-3-ethylphenyl]acetamide
Uniqueness
N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide is unique due to the presence of the 2-methyl-2-propanyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-(3-tert-butyl-2,6-dihydroxyphenyl)acetamide |
InChI |
InChI=1S/C12H17NO3/c1-7(14)13-10-9(15)6-5-8(11(10)16)12(2,3)4/h5-6,15-16H,1-4H3,(H,13,14) |
InChI Key |
KLMHLENUULHYCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1O)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


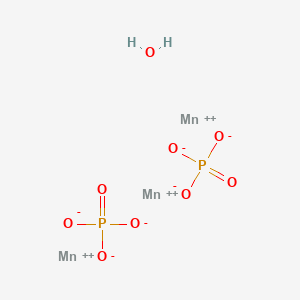
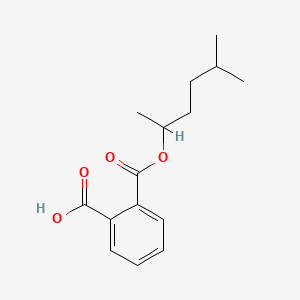

![(2S)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid](/img/structure/B13827081.png)
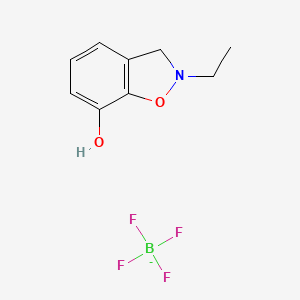
![N-(4-cyanophenyl)-N'-[(sodiosulfo)methyl]urea](/img/structure/B13827087.png)




